Hydroxyfasudil, chemically known as (5-Isoquinolinesulfonyl)hexahydro-1H-1,4-diazepin-1-ol, is an active metabolite of the drug Fasudil Hydrochloride. [] It is classified as a Rho-kinase (ROCK) inhibitor, specifically targeting ROCK1 and ROCK2 isoforms. [, ] In scientific research, hydroxyfasudil serves as a valuable tool to investigate the role of the Rho/ROCK signaling pathway in various biological processes and explore its therapeutic potential in a wide range of diseases. [, , , , , , , , , , , , , , , , , , , , , , , ]
Hydroxyfasudil is classified as a small-molecule inhibitor of Rho-kinase, which plays a critical role in various cellular processes including contraction, motility, and proliferation. It is derived from fasudil, which has been utilized clinically for treating cerebral vasospasm following subarachnoid hemorrhage. Hydroxyfasudil exhibits enhanced biological activity compared to its precursor and has garnered attention for its potential therapeutic applications beyond cerebral vasospasm treatment .
The synthesis of hydroxyfasudil typically involves a multi-step process that converts fasudil into its hydroxy derivative. A notable method includes the use of dichloromethane as a solvent in reactions that involve the treatment of fasudil with various reagents such as triethylamine and di-tert-butyl dicarbonate to yield hydroxyfasudil .
A patent outlines an efficient method for synthesizing high-purity hydroxyfasudil semihydrate through continuous pouring of 5-isoquinoline sulfonyl chloride hydrochloride into a solution containing homopiperazine and an acid-binding agent. This method emphasizes simplicity and high yield suitable for industrial production . The synthesis involves several key steps:
Hydroxyfasudil's molecular structure is characterized by the presence of an isoquinoline core with hydroxyl substitutions that enhance its solubility and biological activity. The compound's structural formula can be represented as:
Key features include:
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the structure, revealing distinct chemical shifts corresponding to the hydrogen atoms in the molecule .
Hydroxyfasudil participates in various chemical reactions primarily as a substrate or inhibitor in biological pathways. Its reactions can include:
The mechanism of action of hydroxyfasudil primarily involves the inhibition of Rho-associated protein kinases (Rho-kinases), which are crucial in regulating smooth muscle contraction and cellular signaling pathways. By inhibiting Rho-kinase activity, hydroxyfasudil leads to:
Research indicates that hydroxyfasudil significantly reduces the expression levels of pro-apoptotic proteins while enhancing anti-apoptotic factors like Bcl2 in neuronal contexts .
Hydroxyfasudil exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in biological systems and its suitability for therapeutic applications.
Hydroxyfasudil has multiple scientific applications:
Hydroxyfasudil (1-(5-hydroxyisoquinolinesulfonyl)homopiperazine) is the primary active metabolite of fasudil, exhibiting potent inhibitory activity against Rho-associated coiled-coil kinases (ROCK1 and ROCK2). Biochemical analyses reveal hydroxyfasudil competes with ATP for binding to the catalytic site of both isoforms, though with distinct selectivity profiles. In vitro kinase assays demonstrate hydroxyfasudil inhibits ROCK2 (IC₅₀ = 0.17 µM) more potently than ROCK1 (IC₅₀ = 0.33 µM), attributed to structural differences in the kinase domain binding pocket. This 2-fold selectivity arises from ROCK2’s unique glycine residue (Gly326), which enhances hydrophobic interactions with hydroxyfasudil’s isoquinoline ring, compared to ROCK1’s bulkier methionine residue (Met326) [2] [9]. The metabolite retains fasudil’s core mechanism but exhibits greater enzymatic potency due to the hydroxyl group’s optimized hydrogen bonding with conserved residues (e.g., Lys121) in the ATP-binding cleft [9].
Table 1: Isoform-Selectivity Profile of Hydroxyfasudil
Parameter | ROCK1 | ROCK2 |
---|---|---|
IC₅₀ (µM) | 0.33 | 0.17 |
Ki (nM) | 240 | 105 |
Catalytic Residue | Met326 | Gly326 |
Hydroxyfasudil disrupts RhoA/ROCK-mediated vasoconstriction by targeting myosin phosphatase regulation. ROCK phosphorylates the myosin-binding subunit (MBS) of myosin light chain phosphatase (MLCP) at Thr696 and Thr853, inactivating the enzyme and preventing dephosphorylation of myosin light chain 20 (MLC20). Hydroxyfasudil inhibits ROCK-dependent MBS phosphorylation by >80% at 10 µM, evidenced by reduced p-MBS immunoreactivity in vascular smooth muscle cells. This disinhibition reactivates MLCP, accelerating MLC20 dephosphorylation (from 40% to 75% within 5 minutes) and reducing actin-myosin cross-bridge cycling. Consequently, stress fiber formation is suppressed, inducing vasodilation independently of cytosolic Ca²⁺ flux [3] [5].
Table 2: Effects on Phosphorylation in Vascular Smooth Muscle
Target | Phosphorylation Site | Reduction by Hydroxyfasudil (10 µM) |
---|---|---|
MBS | Thr696/Thr853 | 82% ± 6% |
MLC20 | Ser19 | 68% ± 9% |
Caldesmon | Ser789 | <15% |
Hydroxyfasudil modulates Ca²⁺ sensitization—a process augmenting contractile force without elevating cytosolic Ca²⁺. In prostaglandin F2α (PGF2α)-stimulated vascular tissue, hydroxyfasudil (10 µM) reduces MLC20 phosphorylation by 70% while only marginally lowering intracellular Ca²⁺ ([Ca²⁺]i). This decoupling arises from:
Hydroxyfasudil’s efficacy is governed by competitive ATP-binding kinetics. In vitro kinase assays show hydroxyfasudil inhibition follows Michaelis-Menten kinetics, with Ki values of 105 nM (ROCK2) and 240 nM (ROCK1). Increasing ATP concentrations from 10 µM to 1 mM reduces hydroxyfasudil’s inhibitory potency by 8-fold, confirming ATP-competition. The binding mechanism involves:
Compound Names Mentioned:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7